molecular formula C16H17NOS B2829606 N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide CAS No. 1795417-37-6

N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide

Cat. No.: B2829606
CAS No.: 1795417-37-6
M. Wt: 271.38
InChI Key: MONXXIZWHNGFSW-UHFFFAOYSA-N
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Description

The compound N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide features a hybrid structure combining a thiophene ring, a benzyl group, and a cyclobutane carboxamide moiety.

Properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c18-16(12-5-3-6-12)17-10-13-4-1-2-7-15(13)14-8-9-19-11-14/h1-2,4,7-9,11-12H,3,5-6,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONXXIZWHNGFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl halides, amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Substituted benzyl derivatives

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzyl and cyclobutanecarboxamide moieties contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To perform a meaningful comparison, data on structural analogs (e.g., compounds with thiophene, benzyl, or cyclobutane substituents) would be required. Unfortunately:

  • details Benzathine benzylpenicillin , a penicillin derivative with a sulfur-containing bicyclic structure. While this compound shares a sulfur atom in its framework, its structure, mechanism (antibiotic activity), and chemical class (β-lactam) are fundamentally distinct from the carboxamide derivative .

Hypothetical Comparison Table (Based on Structural Features):

Feature N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide Benzathine Benzylpenicillin
Core Structure Cyclobutane carboxamide + thiophene-benzyl β-lactam + thia-azabicyclo ring
Sulfur Placement Thiophene ring Thiazolidine ring
Typical Applications Not specified (hypothetical: enzyme inhibition) Antibiotic
Synthetic Complexity Likely moderate (heterocyclic coupling) High (biosynthetic derivatives)

Critical Limitations of Provided Evidence

  • No direct relevance: Neither source addresses the target compound or its analogs.
  • Pharmacological disconnect : ’s penicillin example is unrelated in structure and function .

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